N-Heptan-2-yl-N'-hexylthiourea
Description
N-Heptan-2-yl-N'-hexylthiourea is a thiourea derivative characterized by a branched heptan-2-yl group and a linear hexyl chain attached to the thiourea core (N—C(=S)—N’). Thioureas are organosulfur compounds with the general formula R¹R²N—C(=S)—NR³R⁴, where substituents (R-groups) dictate their chemical and biological properties. The branched heptan-2-yl group introduces steric effects and enhanced hydrophobicity, while the hexyl chain contributes to lipophilicity. Thioureas are known for their resonance stabilization, hydrogen-bonding capabilities, and versatility in coordination chemistry, making them valuable in pharmaceuticals, agrochemicals, and materials science .
Properties
CAS No. |
62569-35-1 |
|---|---|
Molecular Formula |
C14H30N2S |
Molecular Weight |
258.47 g/mol |
IUPAC Name |
1-heptan-2-yl-3-hexylthiourea |
InChI |
InChI=1S/C14H30N2S/c1-4-6-8-10-12-15-14(17)16-13(3)11-9-7-5-2/h13H,4-12H2,1-3H3,(H2,15,16,17) |
InChI Key |
UGMSMOISSGYLAF-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCNC(=S)NC(C)CCCCC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
N-Heptan-2-yl-N’-hexylthiourea can be synthesized through the reaction of heptan-2-amine with hexyl isothiocyanate. The reaction typically occurs in an organic solvent such as dichloromethane or ethanol, under reflux conditions. The general reaction scheme is as follows:
Heptan-2-amine+Hexyl isothiocyanate→N-Heptan-2-yl-N’-hexylthiourea
Industrial Production Methods
Industrial production of N-Heptan-2-yl-N’-hexylthiourea may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
N-Heptan-2-yl-N’-hexylthiourea can undergo various chemical reactions, including:
Oxidation: The thiocarbonyl group can be oxidized to form sulfonyl derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The nitrogen atoms can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used under basic conditions.
Major Products Formed
Oxidation: Sulfonyl derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted thioureas.
Scientific Research Applications
N-Heptan-2-yl-N’-hexylthiourea has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry and as a reagent in organic synthesis.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of polymers and as an additive in lubricants and coatings.
Mechanism of Action
The mechanism of action of N-Heptan-2-yl-N’-hexylthiourea involves its interaction with molecular targets such as enzymes and receptors. The thiocarbonyl group can form hydrogen bonds and coordinate with metal ions, affecting the activity of enzymes. The compound may also interact with cellular membranes, altering their properties and influencing cellular processes.
Comparison with Similar Compounds
Comparison with Similar Compounds
Thiourea derivatives exhibit diverse properties depending on their substituents. Below is a detailed comparison of N-Heptan-2-yl-N'-hexylthiourea with structurally analogous compounds:
Structural and Physicochemical Properties
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
